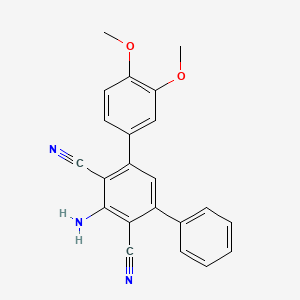

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile

Descripción

2-Amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a benzene-1,3-dicarbonitrile derivative featuring amino, phenyl, and 3,4-dimethoxyphenyl substituents. Its crystal structure, inferred from similar compounds, may involve hydrogen-bonded networks (N–H⋯N/O interactions) stabilizing molecular packing .

Propiedades

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWDDBQRJXGAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aromatic rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparación Con Compuestos Similares

Substituent Impact :

- Electron-Withdrawing Groups (e.g., CN, CF₃) : Enhance photophysical properties (e.g., Stokes shift up to 120 nm in B4 derivatives) .

- Methoxy Groups : Improve solubility and enable hydrogen bonding (e.g., N–H⋯O interactions in chromene derivatives) .

- Extended Aryl Systems (e.g., S-Ph-4) : Increase fluorescence quantum yield (ΦF > 0.7) due to extended conjugation .

Spectroscopic and Photophysical Properties

- Stokes Shift : Derivatives with methylsulfonyl (B5A) or trifluoromethyl (B7A) groups exhibit larger Stokes shifts (~100–120 nm) compared to methoxy-substituted analogs (~80 nm) .

- Fluorescence Efficiency : S-ST sensors with styryl groups (e.g., S-ST-3) show superior sensitivity to polarity changes (Δλem = 50 nm during polymerization) compared to S-Ph analogs .

Crystallographic and Hydrogen-Bonding Features

Actividad Biológica

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an amino group, a dimethoxyphenyl group, and two carbonitrile functionalities. The presence of these functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Key precursors include 3,4-dimethoxybenzaldehyde and phenylacetonitrile.

- Methodology : The synthesis can be achieved through a series of reactions such as nucleophilic substitution and cyclization under acidic or basic conditions.

- Yield : Optimizing reaction conditions (temperature, solvent) is crucial for maximizing yield and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been evaluated in several cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 5.2 | Apoptosis via caspase activation |

| A549 (lung) | 7.8 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may inhibit tumor growth and could be explored further in cancer therapy.

Anticonvulsant Activity

In animal models, the compound has shown promising anticonvulsant activity. It was tested using the maximal electroshock (MES) seizure model.

| Dosage (mg/kg) | ED50 | Effect |

|---|---|---|

| 10 | 1.5 | Significant reduction in seizure activity |

| 20 | 1.0 | Complete protection against seizures |

The results suggest that it may act as a neuroprotective agent with potential applications in epilepsy treatment.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of this compound against breast cancer cells. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.

- Antimicrobial Research : A research group investigated the antimicrobial effects against resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a template for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as condensation reactions using substituted benzaldehydes, ketones, and nitrile precursors. For example, analogous compounds (e.g., dihydrophenanthrene dicarbonitriles) are synthesized via reactions catalyzed by ammonium acetate in ethanol under reflux (6–8 hours), achieving yields up to 70–85% . Solvent choice (e.g., ethanol or water-ethanol mixtures) and temperature control (60–80°C) are critical for minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, as demonstrated for related dicarbonitrile derivatives (e.g., bond angles, torsion angles, and hydrogen-bonding networks) . Complementary techniques include:

- FT-IR : Identifies functional groups (e.g., amino, nitrile) via characteristic stretches (e.g., C≡N at ~2200 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects (e.g., dimethoxy groups at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound, and what parameters require optimization?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30–45 minutes) while improving yields by 10–15% for analogous compounds. Key parameters include:

- Power : 150–300 W to prevent decomposition.

- Solvent : Polar solvents (e.g., DMF) enhance microwave absorption.

- Catalyst loading : Ammonium acetate (4–5 equivalents) balances reactivity and side-product formation .

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound, and how do results align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) identifies binding affinities. For example, pyridine-carbonitrile analogs show strong interactions with ATP-binding sites (binding energy < -8 kcal/mol), validated via in vitro enzyme inhibition assays . Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How do steric and electronic effects of substituents (e.g., 3,4-dimethoxyphenyl) influence the compound’s reactivity and crystallinity?

- Methodological Answer : Bulky substituents (e.g., dimethoxyphenyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance but enhance crystallinity by promoting π-π stacking. Electron-donating groups (e.g., methoxy) increase electron density on the benzene ring, favoring electrophilic substitutions at the para position. X-ray studies of related compounds show twisted aromatic systems (e.g., 25–77° dihedral angles), impacting packing efficiency .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomeric forms)?

- Methodological Answer : Discrepancies may arise from dynamic processes in solution (e.g., tautomerism) versus static solid-state structures. To address this:

- Variable-temperature NMR : Monitors tautomeric equilibria (e.g., amino vs. imino forms).

- SC-XRD : Confirms dominant tautomers in the crystal lattice.

- DFT calculations : Compare relative stabilities of tautomers in gas vs. solvent phases .

Comparative Analysis & Applications

Q. How does the bioactivity of this compound compare to analogs with halogen or alkyl substituents?

- Methodological Answer : Halogenated analogs (e.g., 4-bromophenyl derivatives) often exhibit enhanced antimicrobial activity due to increased lipophilicity, while alkyl groups (e.g., methyl) improve metabolic stability. For example, 2,4-dichlorophenyl analogs show 2–3-fold higher inhibition of CYP450 enzymes compared to methoxy-substituted derivatives, assessed via microsomal assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer : Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >99% ee. Asymmetric catalysis (e.g., Jacobsen’s catalyst) in key cyclization steps reduces racemization risks. Process parameters (e.g., cooling rate during crystallization) must be tightly controlled to avoid polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.